molecular formula C11H9N3O2 B8743658 2-Nitro-5-phenylpyridin-3-amine

2-Nitro-5-phenylpyridin-3-amine

Cat. No. B8743658
M. Wt: 215.21 g/mol
InChI Key: RQBXNHSXSBOWLH-UHFFFAOYSA-N
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Patent
US08461189B2

Procedure details

To 5-bromo-3-amino-2-nitropyridine (190 mg, 0.872 mmol) in a dry microwave reaction tube were added phenylboronic acid (159 mg, 1.31), K2CO3 (361 mg, 2.61 mmol) and Pd(PPh3)4 (101 mg, 0.087 mmol) and the reaction flask was evacuated and flushed with N2 four times. To this solid reaction mixture was added anhydrous THF (2 mL) and the reaction mixture was degassed by applying vacuum and flushing with N2 five times and sealed in N2 atmosphere. The reaction mixture was then heated 120° C. for 2 h. After this time, LC/MS analysis of the reaction mixture should essentially show the desired product. Reaction mixture was concentrated in vacuo and to the residue was added MeOH and stirred for 30 min. All the solids were collected by filtration and washed thoroughly with MeOH and water MS: cal'd 216 (M+H)+, exp 216 (M+H)+
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step Two
Name
Quantity
361 mg
Type
reactant
Reaction Step Two
Quantity
101 mg
Type
catalyst
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([NH2:11])[C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=1.[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O-])([O-])=O.[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1COCC1>[NH2:11][C:4]1[C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=[C:2]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:3]=1 |f:2.3.4,^1:30,32,51,70|

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)[N+](=O)[O-])N
Step Two
Name
Quantity
159 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
361 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
101 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction flask was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with N2 four times
CUSTOM
Type
CUSTOM
Details
To this solid reaction mixture
CUSTOM
Type
CUSTOM
Details
the reaction mixture was degassed
CUSTOM
Type
CUSTOM
Details
flushing with N2 five times
CUSTOM
Type
CUSTOM
Details
sealed in N2 atmosphere
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo and to the residue
ADDITION
Type
ADDITION
Details
was added MeOH
FILTRATION
Type
FILTRATION
Details
All the solids were collected by filtration
WASH
Type
WASH
Details
washed thoroughly with MeOH and water MS

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC=1C(=NC=C(C1)C1=CC=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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